Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate
Description
Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate is a structurally unique α,β-unsaturated ester featuring a diazenyl (–N=N–) group substituted with an aminocarbonyl (–CONH₂) moiety at the β-position. Its structure is characterized by the following features:
- Core framework: A but-2-enoate ethyl ester backbone.
- Substituent: A diazenyl bridge (–N=N–) at position 3, further functionalized with an aminocarbonyl group (–CONH₂).
- Stereoelectronic properties: The electron-withdrawing ester and azo groups likely enhance electrophilicity at the α,β-unsaturated site, facilitating Michael additions or cycloadditions.
Its stability and reactivity would depend on the steric and electronic effects of the aminocarbonyl-diazenyl substituent.
Properties
IUPAC Name |
ethyl (Z)-3-(carbamoyldiazenyl)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-3-13-6(11)4-5(2)9-10-7(8)12/h4H,3H2,1-2H3,(H2,8,12)/b5-4-,10-9? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKJGHCQIBAZFI-LRGJRNGESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N=NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\N=NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate typically involves the reaction of ethyl acetoacetate with diazotized aminocarbonyl compounds under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at a temperature range of 0-5°C to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: Azo vs. Amino Groups: The diazenyl (–N=N–) group in the target compound distinguishes it from amino-substituted analogs (e.g., ethyl 3-(benzylamino)but-2-enoate ). Azo groups confer chromophoric properties and redox activity, whereas amino groups enhance nucleophilicity. Urea vs. Azo-Carbonyl: Ethyl (2Z)-3-(carbamoylamino)but-2-enoate contains a urea linkage (–NH–CONH₂), enabling hydrogen bonding, while the target compound’s –N=N–CONH₂ group combines azo reactivity with carbonylamide polarity.
Synthetic Pathways: The target compound may be synthesized via diazo coupling of ethyl 3-aminobut-2-enoate with nitrous acid, followed by reaction with cyanamide. Analogous methods are used for aryl diazenyl compounds . In contrast, urea-substituted analogs are prepared via condensation of amines with α-keto esters .
Applications: Pharmaceuticals: Amino-substituted derivatives (e.g., ethyl 3-(benzylamino)but-2-enoate) are intermediates in antinociceptive agents , whereas fluorinated analogs (e.g., ethyl 3-(4-fluorophenyl)but-2-enoate) target CNS disorders . Materials Science: Azo compounds are exploited as dyes or photoswitches; the target compound’s –CONH₂ group could stabilize supramolecular assemblies.
Research Findings and Data
Stability and Reactivity
- Thermal Stability : Azo compounds generally decompose at elevated temperatures (>150°C), but the –CONH₂ group may increase thermal stability via intramolecular H-bonding .
- Electrophilicity: The α,β-unsaturated ester in the target compound is more electrophilic than alkylamino-substituted analogs (e.g., ethyl 3-(dimethylamino)acrylate ), favoring nucleophilic attacks.
Spectroscopic Data (Hypothetical)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
